3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one is a synthetic organic compound that features a furan ring substituted with an oxan-2-yl group and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the furan ring can produce dihydrofuran derivatives .
Scientific Research Applications
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one involves its interaction with specific molecular targets. The oxan-2-yl and sulfanylmethyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethanethiol and 2-furylmethylsulfone share structural similarities with 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one.
Oxan Derivatives: Compounds such as 2-oxanone and 2-oxanyl derivatives have similar oxan-2-yl groups.
Sulfur-Containing Compounds: Compounds like thiophenes and thioethers contain sulfur atoms and exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the furan ring, oxan-2-yl group, and sulfanylmethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61427-80-3 |
---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)-3-(sulfanylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H14O4S/c11-10-9(7(6-15)5-13-10)14-8-3-1-2-4-12-8/h8,15H,1-6H2 |
InChI Key |
CQBBVBPLVXGNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=C(COC2=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.